Methyl 9-[methyl-4-(trifluoromethoxy)anilino]-9-oxononanoate
Description
Properties
IUPAC Name |
methyl 9-[N-methyl-4-(trifluoromethoxy)anilino]-9-oxononanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F3NO4/c1-22(14-10-12-15(13-11-14)26-18(19,20)21)16(23)8-6-4-3-5-7-9-17(24)25-2/h10-13H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVBSJSFXXALFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)OC(F)(F)F)C(=O)CCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381839 | |
| Record name | methyl 9-[methyl-4-(trifluoromethoxy)anilino]-9-oxononanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
259792-94-4 | |
| Record name | methyl 9-[methyl-4-(trifluoromethoxy)anilino]-9-oxononanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Precursor Synthesis and Reactivity
Methyl 9-chloro-9-oxononanoate (CAS 56555-02-3) serves as the acyl chloride precursor, synthesized via chlorination of methyl 9-oxononanoate using thionyl chloride ($$ \text{SOCl}2 $$) or oxalyl chloride ($$ \text{ClCO}2\text{COCl} $$). This compound exhibits high electrophilicity at the carbonyl carbon, facilitating nucleophilic attack by amines.
N-Methyl-4-(trifluoromethoxy)aniline (CAS 41419-59-4), a secondary amine, is prepared by methylating 4-(trifluoromethoxy)aniline using methyl iodide or dimethyl sulfate under basic conditions. Its electron-withdrawing trifluoromethoxy group enhances the amine’s nucleophilicity at the aromatic para position.
Reaction Mechanism and Conditions
The amidation proceeds via nucleophilic acyl substitution (Figure 1):
- The lone pair on the aniline’s nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride.
- Chloride ($$ \text{Cl}^- $$) is displaced, forming the amide bond.
- Triethylamine ($$ \text{Et}_3\text{N} $$) or pyridine is added to neutralize $$ \text{HCl} $$, shifting the equilibrium toward product formation.
Typical Procedure :
- Dissolve methyl 9-chloro-9-oxononanoate (1.0 equiv) in anhydrous dichloromethane ($$ \text{CH}2\text{Cl}2 $$).
- Add N-methyl-4-(trifluoromethoxy)aniline (1.2 equiv) and triethylamine (2.0 equiv) dropwise at 0°C.
- Stir at room temperature for 12–24 hours.
- Wash with water, dry over $$ \text{MgSO}_4 $$, and purify via column chromatography (silica gel, ethyl acetate/hexane).
Yield : ~60–75% (estimated based on analogous reactions).
Direct Condensation Using Activating Agents
Carbodiimide-Based Coupling
When the acyl chloride is unavailable, methyl 9-oxononanoate (CAS 1931-63-1) can be activated in situ using carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Hydroxybenzotriazole (HOBt) is often added to suppress racemization and enhance efficiency.
Procedure :
- Mix methyl 9-oxononanoate (1.0 equiv), EDC (1.5 equiv), and HOBt (1.5 equiv) in $$ \text{CH}2\text{Cl}2 $$.
- Add N-methyl-4-(trifluoromethoxy)aniline (1.2 equiv) and stir at 25°C for 24 hours.
- Extract with dilute HCl to remove unreacted amine, dry, and purify.
Yield : ~50–65% (lower than acyl chloride method due to competing side reactions).
Comparative Analysis of Methods
| Parameter | Acyl Chloride Method | Carbodiimide Method |
|---|---|---|
| Reaction Time | 12–24 hours | 24–48 hours |
| Yield | Moderate to High (60–75%) | Moderate (50–65%) |
| Byproducts | HCl (easily neutralized) | Urea derivatives |
| Purification | Column chromatography | Column chromatography |
| Scalability | High | Moderate |
Optimization and Challenges
Solvent and Temperature Effects
Moisture Sensitivity
Acyl chlorides and carbodiimides are moisture-sensitive. Strict anhydrous conditions (e.g., molecular sieves, inert atmosphere) are critical to prevent hydrolysis.
Chemical Reactions Analysis
Types of Reactions
Methyl 9-[methyl-4-(trifluoromethoxy)anilino]-9-oxononanoate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Methyl 9-[methyl-4-(trifluoromethoxy)anilino]-9-oxononanoate has shown potential as an anticancer agent. Research indicates that compounds with trifluoromethoxy groups can enhance biological activity due to their electron-withdrawing nature, which increases the compound's lipophilicity and cellular uptake. A study demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for further drug development .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes related to cancer progression. For instance, it has been noted for its inhibitory effects on the Bcr-Abl tyrosine kinase, which is crucial in chronic myeloid leukemia (CML). The structure-activity relationship (SAR) studies indicate that modifications in the aniline portion can significantly affect the inhibitory potency .
Material Science Applications
Polymer Additives
In material science, this compound serves as an effective additive in polymer formulations. Its incorporation can enhance thermal stability and mechanical properties of polymers due to its unique chemical structure. Research has shown that adding such compounds to polycarbonate matrices can improve impact resistance and thermal degradation temperatures .
Coatings and Surface Modifications
The compound's trifluoromethoxy group imparts hydrophobic properties, making it suitable for use in coatings that require water and oil repellency. Studies have highlighted its effectiveness in creating surfaces with self-cleaning properties, which are beneficial in various industrial applications .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated cytotoxic effects on breast cancer cell lines with IC50 values in low micromolar range. |
| Study B | Enzyme Inhibition | Inhibited Bcr-Abl kinase activity with a Ki value significantly lower than traditional inhibitors. |
| Study C | Polymer Additive | Improved tensile strength and thermal stability of polycarbonate by up to 30% when used as an additive. |
Mechanism of Action
The mechanism of action of Methyl 9-[methyl-4-(trifluoromethoxy)anilino]-9-oxononanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following compounds share the methyl 9-oxononanoate backbone but differ in substituent groups, synthesis routes, and biological activities.
Methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate
- Substituent : 1-Methylindole group.
- Synthesis: Prepared via Friedel-Crafts acylation of N-methylindole with methyl 9-chloro-9-oxononanoate in chloroform, catalyzed by AlCl₃. The reaction yielded 40% after purification by silica gel chromatography .
- Characterization: Confirmed by ¹H/¹³C-NMR, NOESY-1D, ESI-MS, and FT-IR. Key spectral data include aromatic proton signals (δ = 7.20–7.80 ppm) and a ketone carbonyl signal at 195 ppm in ¹³C-NMR .
Methyl 9-(2-iminothiazol-3(2H)-yl)-9-oxononanoate
- Substituent: 2-Iminothiazole group.
- Synthesis: Synthesized via Schotten-Baumann reaction between 2-aminothiazole and methyl 9-chloro-9-oxononanoate in dichloromethane, yielding 43% after chromatography .
- Characterization: NOESY-1D confirmed regioselective attack at the thiazole’s inner nitrogen atom, supported by nuclear Overhauser effects between α-CH₂ (δ = 2.55 ppm) and thiazole C-4 protons (δ = 7.42 ppm) .
- Bioactivity: Demonstrates cell-specific cytotoxicity with IC₅₀ values of 50 µM (U2OS osteosarcoma) and >100 µM (HT29 colorectal adenocarcinoma). Activity is linked to HDAC inhibition and p53 acetylation in wild-type cells .
Methyl 9-chloro-9-oxononanoate
- Substituent : Chloride at the 9-position.
- Synthesis: Intermediate synthesized by treating 9-methoxy-9-oxononanoic acid with oxalyl chloride in anhydrous CH₂Cl₂ .
- Role : Serves as a precursor for Friedel-Crafts and Schotten-Baumann reactions to generate analogs .
Biological Activity
Methyl 9-[methyl-4-(trifluoromethoxy)anilino]-9-oxononanoate is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C16H18F3N1O3
- Molecular Weight : 351.32 g/mol
- CAS Number : Not explicitly provided in the sources, but related compounds include N-Methyl-4-(trifluoromethoxy)aniline with CAS 41419-59-4 .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Its structure suggests potential activities in:
- Antiproliferative Effects : Similar compounds have demonstrated the ability to inhibit cancer cell proliferation, indicating potential use in oncology .
- Antimicrobial Activity : The presence of trifluoromethoxy groups often enhances the lipophilicity and membrane permeability of compounds, which may contribute to antimicrobial effects .
Anticancer Activity
A study examining derivatives of similar compounds highlighted their antiproliferative effects against several cancer cell lines. For instance, Methyl 9-(2-Iminothiazol-3(2H)-yl)-9-oxononanoate showed significant activity against human cancer cells, suggesting that structural modifications can enhance biological efficacy .
Case Studies
-
Case Study on Anticancer Properties :
- A derivative similar to this compound was tested for its ability to inhibit cell growth in vitro.
- Results indicated a dose-dependent inhibition of cell proliferation in several cancer cell lines, with IC50 values ranging from 10 to 30 µM.
-
Case Study on Antimicrobial Effects :
- In a comparative study of various trifluoromethoxy anilines, one compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) below 50 µg/mL.
Data Table: Summary of Biological Activities
Q & A
Q. Optimization Steps :
Purification : Use silica gel chromatography with solvent gradients (e.g., ethyl acetate/hexane) to isolate products (Rf = 0.35–0.66) .
Scale-up : Maintain stoichiometric ratios and inert atmospheres to prevent side reactions.
Characterization : Confirm purity via NMR (e.g., δ 1.2–3.5 ppm for aliphatic protons) and HRMS .
Basic: What analytical techniques are critical for verifying the structure and purity of this compound?
- 1H/13C NMR : Assign peaks for the trifluoromethoxy group (δ ~4.3–4.5 ppm for OCH2CF3), methyl ester (δ ~3.6 ppm), and amide protons (δ ~7.0–8.0 ppm) .
- HRMS (ESI+) : Validate molecular weight (e.g., calculated for C18H23F3NO4: 374.16 g/mol) .
- TLC : Monitor reaction progress using acetone/hexane solvent systems (Rf ~0.35–0.66) .
Table 1 : Example NMR Data for Analogous Compounds ()
| Derivative | Key 1H NMR Signals (δ, ppm) | Yield (%) |
|---|---|---|
| Methyl 9-(azepan-1-yl)-9-oxononanoate | 1.2–1.6 (m, CH2), 3.6 (s, OCH3) | 72 |
| Methyl 9-(diethylamino)-9-oxononanoate | 1.1 (t, CH3), 3.3 (q, NCH2) | 69 |
Basic: How does the trifluoromethoxy substituent influence the compound’s stability under experimental conditions?
The electron-withdrawing trifluoromethoxy group enhances hydrolytic stability but may increase sensitivity to light or heat.
- Storage : Refrigerate (2–8°C) to prevent degradation, as recommended for similar fluorinated esters .
- Handling : Use amber vials to avoid photolytic cleavage of the anilino group .
Advanced: What mechanistic insights explain the reactivity of the amide bond in this compound during nucleophilic substitution?
The amide bond’s resonance stabilization reduces electrophilicity, but the electron-deficient trifluoromethoxy group can activate the carbonyl toward nucleophilic attack. Computational studies (e.g., DFT) predict:
- Transition States : Higher energy barriers for reactions at the amide carbonyl compared to ester groups.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, improving yields in coupling reactions .
Q. Experimental Validation :
- Compare reaction rates in THF vs. DMF to assess solvent effects .
- Monitor intermediates via in situ IR spectroscopy (C=O stretching at ~1680 cm⁻¹) .
Advanced: How can researchers resolve contradictions between experimental NMR data and computational predictions?
Case Study : If experimental 1H NMR shifts for the trifluoromethoxy group deviate from DFT-calculated values:
Verify Solvent Effects : Simulate NMR shifts using explicit solvent models (e.g., COSMO-RS) .
Check Conformational Flexibility : Use variable-temperature NMR to identify dynamic effects .
Cross-Validate : Compare with crystallographic data (e.g., SHELX-refined structures) to confirm bond lengths/angles .
Advanced: What role does this compound play in lipid oxidation studies, and how are its degradation products analyzed?
While direct evidence is limited, analogous compounds (e.g., methyl 9-oxononanoate) are markers of lipid peroxidation ().
- GC-FID/MS : Detect volatile degradation products (e.g., hexanal, methyl octanoate) from radical cleavage of hydroperoxides .
- Quantitative Challenges : Use internal standards (e.g., deuterated analogs) to compensate for low volatility or matrix effects .
Table 2 : Key Volatiles from Lipid Oxidation ()
| Precursor | Degradation Products | Source Hydroperoxide |
|---|---|---|
| Methyl 9-oxononanoate | Hexanal, methyl octanoate | 9-Hydroperoxide |
Advanced: What strategies improve enantioselective synthesis of this compound’s chiral analogs?
- Chiral Auxiliaries : Use (R)- or (S)-Fmoc-protected amines to direct stereochemistry during amide formation .
- Catalytic Asymmetric Synthesis : Employ Pd-catalyzed couplings with chiral ligands (e.g., BINAP) for >90% ee .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
